2,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-12-4-6-13(7-5-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)15-9-8-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMLKQIYBBKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring, followed by the introduction of the sulfanyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole rings.
Scientific Research Applications
2,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with four structurally related 1,3,4-thiadiazole derivatives:
Key Observations:
- Electron Effects : The target compound’s 2,4-dimethoxy groups are electron-donating, contrasting with electron-withdrawing groups (e.g., chloro in B, fluoro in D). Methoxy groups may enhance solubility and modulate electronic interactions in biological targets .
- Sulfanyl Linkages : All compounds feature sulfanyl groups, which facilitate sulfur-mediated interactions (e.g., hydrogen bonding, hydrophobic contacts) with biological targets .
Structural and Crystallographic Insights
- Planarity : X-ray studies () show that thiadiazole-benzamide systems exhibit planar configurations, favoring π-π stacking in protein binding pockets. The target compound’s dimethoxy groups may introduce slight distortion, altering binding kinetics .
Biological Activity
2,4-Dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound based on recent research findings.
Thiadiazole derivatives like this compound interact with various biological targets due to their mesoionic character. The mechanism of action typically involves:
- Cell Membrane Interaction : The ability to cross cellular membranes allows these compounds to engage with intracellular targets effectively .
- Biochemical Pathways : Thiadiazoles can influence multiple pathways, which may contribute to their broad spectrum of biological activities .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Activity
Thiadiazole derivatives have shown promising results against various bacterial strains. Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 12 |
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. It has shown effectiveness against common fungal pathogens.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 17 |
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
Case Studies
Several case studies have investigated the therapeutic applications of thiadiazole derivatives:
- Study on Anticancer Properties : A study published in PMC reported that compounds with a similar thiadiazole structure induced apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Antimicrobial Screening : Another research article assessed the antimicrobial efficacy against clinical isolates and found that thiadiazole derivatives exhibited potent activity against resistant strains .
- Pharmacokinetic Studies : Research on pharmacokinetics indicated that the lipophilicity of thiadiazole compounds enhances their bioavailability, making them suitable for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
